

# "physicochemical properties of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate"

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## Compound of Interest

**Compound Name:** *Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate*

**Cat. No.:** *B1661988*

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An In-Depth Technical Guide to the Physicochemical Properties of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate**

## Introduction

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole scaffold holds a position of significant interest.<sup>[1][2]</sup> Pyrazole and its derivatives are recognized as "privileged structures" due to their versatile binding capabilities and wide range of biological activities, featuring in prominent drugs like the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.<sup>[2][3]</sup> Within this important class of compounds, **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** (CAS No: 5744-40-1) serves as a critical synthetic intermediate.<sup>[4][5]</sup> Its structural features—a disubstituted pyrazole core with an ethyl ester functional group—provide a versatile platform for constructing more complex molecular architectures.<sup>[6]</sup>

This technical guide offers a comprehensive exploration of the core physicochemical properties of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate**. For researchers, scientists, and drug development professionals, a deep understanding of these characteristics is not merely academic; it is fundamental to predicting a molecule's behavior. Properties such as solubility, lipophilicity, and ionization constant are the primary determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and thus its ultimate therapeutic or biological efficacy.<sup>[7]</sup> This document provides both established data and detailed, field-proven

experimental protocols for determining these key parameters, grounding theoretical knowledge in practical application.

## Core Physicochemical Data

A summary of the key identifying and physical properties of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** is presented below. These values form the foundational data set for any laboratory or computational work involving this compound.

Property	Value	Source(s)
CAS Number	5744-40-1	[8][9][10]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[6][9][10]
Molecular Weight	168.19 g/mol	[6][10]
Appearance	Colorless to light yellow liquid or solid	[5][6][10]
Melting Point	40-42 °C	[6][8][10]
Boiling Point	80 °C @ 1 mmHg; 258.8 °C @ 760 mmHg	[8][9][10]
Density (Predicted)	1.12 ± 0.1 g/cm <sup>3</sup>	[8][10]
pKa (Predicted)	1.03 ± 0.10	[10]
Refractive Index	1.4790 to 1.4830	[8][10]
InChI Key	ZYSGPOXVDOROJU-UHFFFAOYSA-N	[9]
Canonical SMILES	CCOC(=O)C1=CC(=NN1C)C	[9]

## Solubility Analysis: The Gateway to Bioavailability

Aqueous solubility is a critical gatekeeper for the biological activity of any potential drug candidate. Poor solubility can lead to low absorption and insufficient concentration at the target site, rendering an otherwise potent compound ineffective.[11] Therefore, accurate solubility

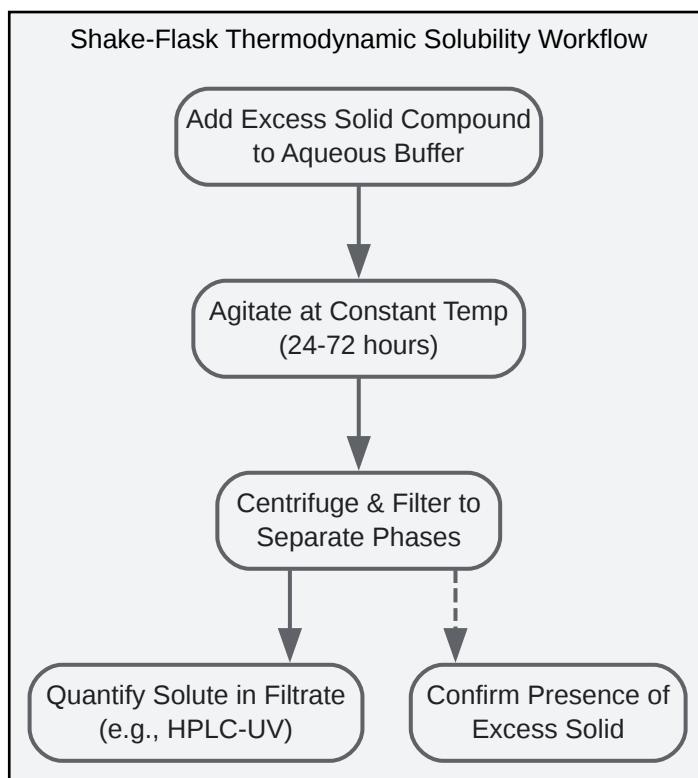
determination is a cornerstone of pre-formulation studies.[\[12\]](#) We will explore the two primary types of solubility measurements: thermodynamic and kinetic.

## Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is the most reliable and definitive measure, often referred to as the "gold standard."[\[13\]](#) The Shake-Flask method, though time-consuming, is the most widely accepted protocol for its determination.[\[11\]](#)[\[14\]](#)

The causality behind this method's reliability lies in its allowance for the system to reach a true energetic minimum, where the chemical potential of the solute in the solid state is equal to that in the solution phase.

- Preparation: Add an excess amount of solid **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** to a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The excess solid is crucial to ensure equilibrium with the solid phase is maintained.
- Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25 °C or 37 °C) for an extended period (24-72 hours). This duration is necessary to ensure the dissolution process has reached a complete equilibrium.
- Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated aqueous phase from the excess solid by centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to validate that the measured concentration represents the true saturation solubility.



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Workflow for Thermodynamic Solubility Determination.

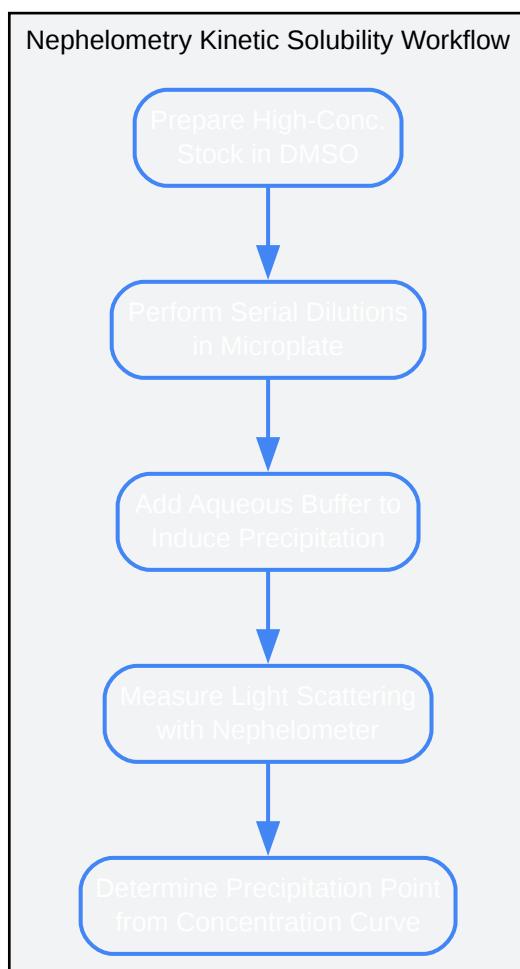
## Kinetic Solubility

In early drug discovery, where hundreds or thousands of compounds are screened, the throughput of the shake-flask method is a significant bottleneck. Kinetic solubility measurements offer a high-throughput alternative by determining the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a DMSO stock solution with an aqueous buffer.[15][16]

This method leverages the principle that insoluble particles scatter light. A nephelometer provides a fast and sensitive way to detect the formation of a precipitate.[16]

- Stock Solution: Prepare a high-concentration stock solution of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** in 100% dimethyl sulfoxide (DMSO).
- Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution.

- Precipitation Induction: Rapidly add the aqueous buffer of interest to the wells containing the DMSO dilutions. This "solvent-shift" creates a supersaturated state and induces precipitation if the solubility limit is exceeded.
- Detection: Immediately place the microplate into a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) and measure the light scattering at each concentration.
- Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the signal significantly deviates from the baseline is reported as the kinetic solubility.



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Workflow for Kinetic Solubility by Nephelometry.

## Lipophilicity (LogP): A Predictor of Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. It is most commonly quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, LogP.<sup>[17]</sup> A positive LogP value indicates higher affinity for the lipidic (n-octanol) phase (lipophilic), while a negative value indicates higher affinity for the aqueous phase (hydrophilic).<sup>[17]</sup> This parameter is a key component of drug-likeness assessments like Lipinski's Rule of Five.<sup>[7]</sup>

## Experimental Protocol: Shake-Flask Method for LogP

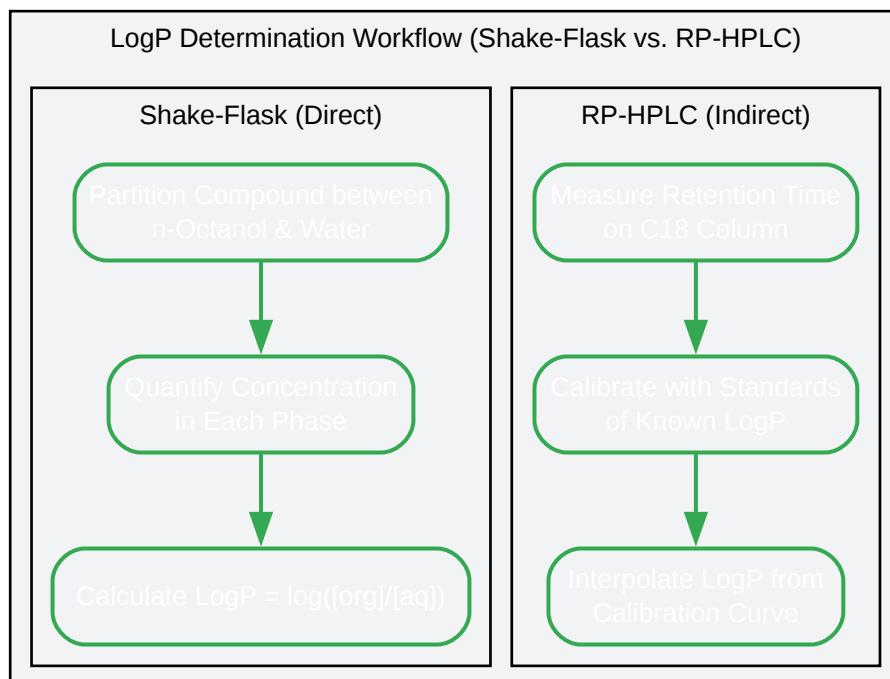
This is the benchmark method for LogP determination, directly measuring the partitioning of the compound between the two immiscible phases.<sup>[13][18]</sup>

- Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
- Partitioning: Dissolve a known amount of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.
- Equilibration: Shake the mixture gently at a constant temperature for a sufficient time (e.g., 1-24 hours) to allow the compound to partition and reach equilibrium.
- Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.
- Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable analytical technique like HPLC-UV.
- Calculation: Calculate LogP using the formula:  $\text{LogP} = \log_{10}([\text{organic}] / [\text{aqueous}])$ .<sup>[17]</sup>

## Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for LogP

RP-HPLC provides a rapid, indirect method to estimate LogP based on the compound's retention time on a hydrophobic stationary phase.<sup>[13][19]</sup>

- System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water/buffer.
- Calibration: Inject a series of standard compounds with known LogP values and record their retention times ( $t_r$ ).
- Sample Analysis: Inject a solution of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** and measure its retention time under the same chromatographic conditions.
- Calculation: Calculate the capacity factor ( $k'$ ) for each compound. A calibration curve is generated by plotting the known LogP values of the standards against their  $\log(k')$  values. The LogP of the test compound is then interpolated from this curve using its measured  $\log(k')$ .[\[20\]](#)



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Comparison of LogP Determination Methods.

## Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property profoundly impacts a molecule's behavior in the variable pH environments of the body, such as the stomach and intestines, affecting its solubility and ability to permeate membranes.[18] For **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate**, the pyrazole ring nitrogens can be protonated. The predicted pKa of 1.03 suggests it is a very weak base, and will be predominantly in its neutral form at physiological pH.[10]

## Experimental Protocol: UV-Metric Titration in a Microplate

This method is well-suited for drug discovery due to its low sample consumption and medium-throughput capability. It relies on the principle that the UV absorbance spectrum of a compound often changes as its ionization state changes.[18]

- Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).
- Sample Distribution: In a UV-transparent 96-well microplate, add a small, constant amount of the compound's stock solution to wells containing the different pH buffers.
- Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a microplate spectrophotometer.
- Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH.
- pKa Determination: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa value.

## Spectroscopic and Spectrometric Profile

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics for **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** based on its known structure and data from analogous compounds.[21][22]

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The  $^1\text{H}$  NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a quartet and a triplet for the ethyl group ( $\text{O}-\text{CH}_2-\text{CH}_3$ ), two singlets for the two distinct methyl groups (one on the ring nitrogen and one on the ring carbon), and a singlet for the lone proton on the pyrazole ring.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The  $^{13}\text{C}$  NMR spectrum will display signals for all eight unique carbon atoms, including the characteristic downfield signal for the ester carbonyl carbon ( $\text{C}=\text{O}$ ), signals for the carbons of the pyrazole ring, and signals for the carbons of the ethyl and methyl groups.
- IR (Infrared) Spectroscopy: The IR spectrum should feature a strong absorption band around  $1700\text{-}1730\text{ cm}^{-1}$ , characteristic of the  $\text{C}=\text{O}$  stretch of the ester group. Other notable bands would include C-H stretching vibrations from the alkyl groups and C=N and C=C stretching vibrations from the pyrazole ring.[23]
- MS (Mass Spectrometry): Under electron ionization (EI-MS), the mass spectrum would be expected to show a prominent molecular ion ( $\text{M}^+$ ) peak corresponding to the molecular weight of 168.19. Common fragmentation patterns would likely involve the loss of the ethoxy group ( $-\text{OC}_2\text{H}_5$ ) or the entire ester group.[24]

## Computational Physicochemical Profile

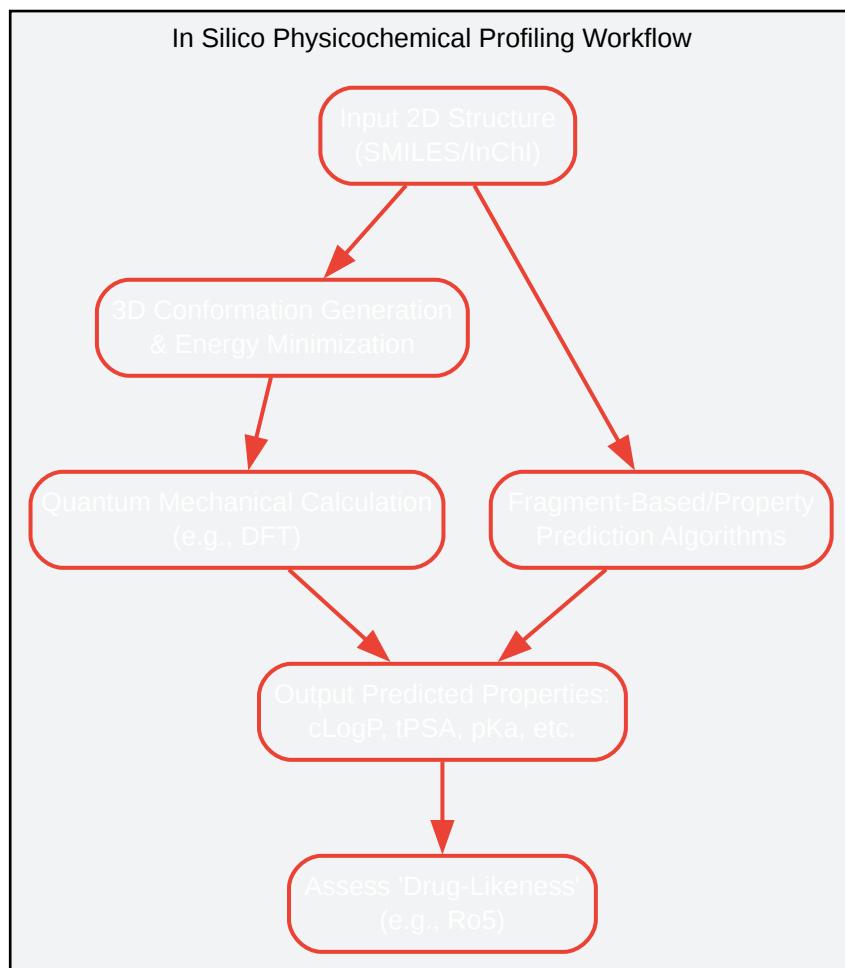
In silico modeling has become an indispensable tool in drug discovery, allowing for the prediction of physicochemical properties before a compound is even synthesized.[1][25] Computational chemistry can provide valuable insights into a molecule's electronic structure, conformation, and potential for interaction with biological targets.[26]

## Computational Methodology

Methods like Density Functional Theory (DFT) can be used to perform geometry optimization and calculate electronic properties such as electrostatic potential maps, which reveal regions of positive and negative charge.[21][26] Software packages can also rapidly calculate key descriptors relevant to ADME properties, such as:

- cLogP: Calculated LogP, an estimate of lipophilicity.
- tPSA (Topological Polar Surface Area): A predictor of membrane permeability.

- Number of Hydrogen Bond Donors/Acceptors: Key factors in receptor binding.[7]
- Number of Rotatable Bonds: An indicator of molecular flexibility.



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Workflow for Computational Property Prediction.

## Conclusion

**Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** is a valuable building block whose utility is deeply rooted in its fundamental physicochemical properties. Its defined melting and boiling points, coupled with its reactivity, make it a reliable intermediate for chemical synthesis. For those in drug discovery and development, a thorough understanding of its solubility, lipophilicity, and ionization state is paramount. The experimental protocols and theoretical frameworks detailed in this guide provide a robust system for characterizing this and other

novel compounds. By integrating empirical measurement with computational prediction, researchers can more effectively navigate the complex path of drug design, optimizing molecular properties to achieve desired biological outcomes.

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